t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
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Overview
Description
This compound, also known as tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, is a chemical with the molecular formula C13H25ClN2O2 . It has a molecular weight of 276.81 . The compound is typically stored at room temperature and appears as a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride . Its structure can be represented by the SMILES notation: CC1CN(C(=O)OC©©C)CCC12CNC2.Cl .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds have been used in the synthesis of RET kinase inhibitors and the preparation of CDK4/6 inhibitors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.81 and a formula of C13H25ClN2O2 . It is a white solid and is typically stored at room temperature .Scientific Research Applications
Environmental Behavior and Fate of Related Compounds
A review of the environmental behavior and fate of methyl tert‐butyl ether (MTBE) highlights the challenges and considerations in dealing with compounds with high water solubility, low subsurface sorption, and resistance to biodegradation. MTBE's behavior in the environment, including its transport via groundwater and its minimal natural degradation, could provide a framework for understanding the environmental impact and management strategies for similar compounds (Squillace et al., 1997).
Decomposition Techniques for Environmental Remediation
Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor presents innovative approaches to dealing with environmental contaminants. This study, focusing on the decomposition efficiency and conversion of MTBE into less harmful substances, may offer insights into potential research applications for t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride in environmental remediation (Hsieh et al., 2011).
Antimicrobial and Toxicological Considerations
The occurrence and toxicity of antimicrobial triclosan and by-products in the environment review highlights the environmental and health impacts of widespread antimicrobial use. Similar studies could be relevant for assessing the antimicrobial potential and environmental toxicity of t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride, considering its structural complexity and potential for bioactivity (Bedoux et al., 2012).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of ret kinase inhibitors and cdk4/6 inhibitors . These targets play crucial roles in cell signaling and cell cycle regulation, respectively.
Mode of Action
Based on its use in the synthesis of ret kinase and cdk4/6 inhibitors , it can be inferred that it may interact with these targets to inhibit their activity, leading to changes in cell signaling and cell cycle progression.
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its inhibitory action on RET kinase and CDK4/6 . RET kinase is involved in various cell signaling pathways, including those regulating cell growth and differentiation. CDK4/6, on the other hand, is crucial for cell cycle progression. Therefore, inhibition of these targets can affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its inhibitory effects on RET kinase and CDK4/6 . This could result in altered cell signaling and cell cycle progression, potentially leading to effects such as growth inhibition in certain cell types.
properties
IUPAC Name |
tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13;/h10,14H,5-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMWWSBPAUBQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC12CNC2)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride |
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